molecular formula C7H6Cl3NO2S B13218493 (2,3,6-Trichlorophenyl)methanesulfonamide

(2,3,6-Trichlorophenyl)methanesulfonamide

Cat. No.: B13218493
M. Wt: 274.5 g/mol
InChI Key: MPRCAPBVPVXFIV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-Trichlorophenyl)methanesulfonamide typically involves the reaction of 2,3,6-trichlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Scientific Research Applications

(2,3,6-Trichlorophenyl)methanesulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3,6-Trichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,4,6-Trichlorophenyl)methanesulfonamide
  • (3,5-Dichlorophenyl)methanesulfonamide
  • (2,3,5-Trichlorophenyl)methanesulfonamide

Uniqueness

(2,3,6-Trichlorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific research applications .

Properties

Molecular Formula

C7H6Cl3NO2S

Molecular Weight

274.5 g/mol

IUPAC Name

(2,3,6-trichlorophenyl)methanesulfonamide

InChI

InChI=1S/C7H6Cl3NO2S/c8-5-1-2-6(9)7(10)4(5)3-14(11,12)13/h1-2H,3H2,(H2,11,12,13)

InChI Key

MPRCAPBVPVXFIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)CS(=O)(=O)N)Cl)Cl

Origin of Product

United States

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